

# An In-Depth Technical Guide to 4,4'-Dimethoxy-1,1'-biphenyl

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## Compound of Interest

Compound Name: **4,4'-Dimethoxy-1,1'-biphenyl**

Cat. No.: **B188815**

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## Introduction

**4,4'-Dimethoxy-1,1'-biphenyl**, also known as 4,4'-bianisole, is an organic compound that belongs to the biphenyl class of molecules. Biphenyls are characterized by two phenyl rings linked by a single carbon-carbon bond. This structural motif is of significant interest in medicinal chemistry and materials science due to its rigid, yet conformationally flexible nature, which allows for diverse interactions with biological targets and the formation of ordered molecular structures. This guide provides a comprehensive overview of the chemical and physical properties of **4,4'-Dimethoxy-1,1'-biphenyl**, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications in drug discovery and development.

## Core Chemical and Physical Properties

The fundamental properties of **4,4'-Dimethoxy-1,1'-biphenyl** are summarized in the tables below. These data are essential for its handling, characterization, and application in a laboratory setting.

Table 1: Compound Identification

Property	Value
CAS Number	2132-80-1 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	214.26 g/mol <a href="#">[1]</a> <a href="#">[5]</a>
IUPAC Name	4,4'-dimethoxy-1,1'-biphenyl <a href="#">[1]</a>
Synonyms	4,4'-Bianisole <a href="#">[5]</a>
InChIKey	UIMPAOAAAYDUKQ-UHFFFAOYSA-N <a href="#">[1]</a>
SMILES	COC1=CC=C(C=C1)C1=CC=C(OC)C=C1 <a href="#">[1]</a>

Table 2: Physical and Chemical Properties

Property	Value
Appearance	White to off-white solid
Melting Point	177-181 °C <a href="#">[2]</a>
Boiling Point	Not available
Solubility	Low solubility in water; soluble in organic solvents such as ether and acetone. <a href="#">[6]</a>
Storage	Store at room temperature

Table 3: Spectroscopic Data

Technique	Data
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.49-7.26 (m, 4H, Ar-H), 6.97-6.95 (m, 4H, Ar-H), 3.85 (s, 6H, -OCH <sub>3</sub> )
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ 158.67, 133.47, 127.73, 114.15, 55.34
FT-IR (KBr, cm <sup>-1</sup> )	3115, 2959, 2910, 2347, 1680, 1598, 1485, 1233, 1173, 1028, 813, 612

## Experimental Protocols

### Synthesis of 4,4'-Dimethoxy-1,1'-biphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. This protocol describes the synthesis of **4,4'-Dimethoxy-1,1'-biphenyl** from 4-bromoanisole and 4-methoxyphenylboronic acid.

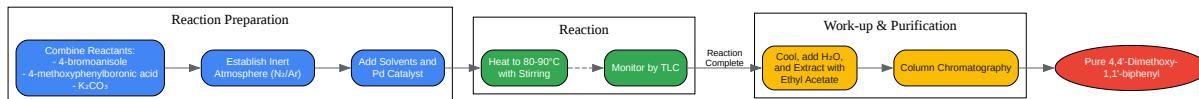
#### Materials and Reagents:

- 4-bromoanisole
- 4-methoxyphenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene
- Ethanol
- Water (degassed)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer
- Inert gas supply (Nitrogen or Argon)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** Add toluene (10 mL), ethanol (2 mL), and degassed water (2 mL) to the flask. Purge the solution with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol), under a positive pressure of the inert gas.
- **Reaction:** Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4,4'-Dimethoxy-1,1'-biphenyl**.

[Click to download full resolution via product page](#)*Workflow for the synthesis of 4,4'-Dimethoxy-1,1'-biphenyl.*

## Biological Activity and Potential Applications in Drug Development

Biphenyl derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.<sup>[7]</sup> The specific biological profile of **4,4'-Dimethoxy-1,1'-biphenyl** is not explicitly detailed in the provided workflow, but its synthesis is a key step in its preparation for biological evaluation.

**Dimethoxy-1,1'-biphenyl** is an active area of research.

A molecular docking study has suggested that **4,4'-Dimethoxy-1,1'-biphenyl** has the potential to act as an inhibitor of tyrosinase.<sup>[7]</sup> Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. This finding suggests a potential application for **4,4'-Dimethoxy-1,1'-biphenyl** in dermatology.

## Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of **4,4'-Dimethoxy-1,1'-biphenyl** against mushroom tyrosinase.

Materials and Reagents:

- Mushroom tyrosinase
- L-DOPA (3,4-dihydroxyphenylalanine)
- **4,4'-Dimethoxy-1,1'-biphenyl**
- Dimethyl sulfoxide (DMSO)
- Phosphate buffer (pH 6.8)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Solutions:
  - Prepare a stock solution of **4,4'-Dimethoxy-1,1'-biphenyl** in DMSO.
  - Prepare a series of dilutions of the compound in phosphate buffer.
  - Prepare a solution of L-DOPA in phosphate buffer.
  - Prepare a solution of mushroom tyrosinase in phosphate buffer.

- Assay Protocol:

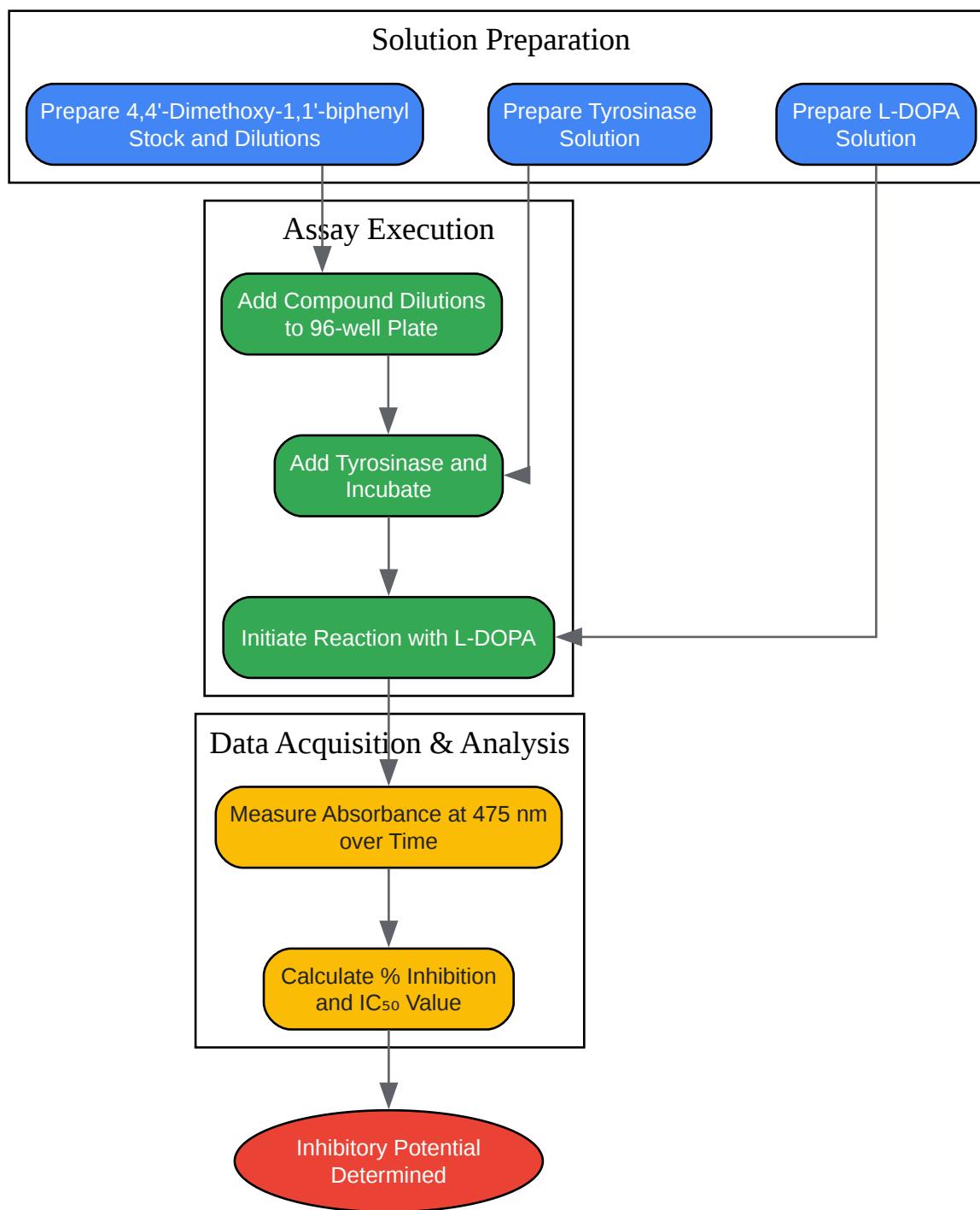
- In a 96-well plate, add the test compound dilutions.
- Add the tyrosinase solution to each well and incubate for a short period at room temperature.
- Initiate the reaction by adding the L-DOPA solution to each well.

- Measurement:

- Immediately measure the absorbance at 475 nm using a microplate reader.
- Continue to measure the absorbance at regular intervals for a set period.

- Data Analysis:

- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percentage of inhibition and, if possible, the  $IC_{50}$  value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).



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*Workflow for a tyrosinase inhibition assay.*

## Conclusion

**4,4'-Dimethoxy-1,1'-biphenyl** is a well-characterized compound with established physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies such as the Suzuki-Miyaura coupling. The biphenyl scaffold is a promising starting point for the development of new therapeutic agents, and the initial findings of tyrosinase inhibition suggest a potential avenue for further investigation in drug discovery, particularly in the field of dermatology. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the synthesis and biological activity of this and related biphenyl compounds.

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